(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
CAS No.: 1283519-36-7
VCID: VC8065773
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline is a synthetic organic compound that has garnered significant attention in scientific research due to its complex structure and potential biological activities. This compound features a molecular formula of C₁₇H₁₉ClN₂, with a molar mass of approximately 286.8 g/mol . Its chemical structure includes an allyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems. Synthesis and PreparationThe synthesis of (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline involves multiple steps, which are designed to achieve high yields and purity. While specific synthesis protocols may vary, they generally involve reactions that form the allyl and chlorophenyl groups, followed by their incorporation into the aniline core. Biological Activity and Potential ApplicationsResearch on (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline suggests that it exhibits potential pharmacological effects. Compounds with similar structures often interact with various biological targets, including proteins and nucleic acids. The unique combination of an allyl side chain and a chlorinated phenyl group in this compound may enhance its lipophilicity and biological activity compared to simpler analogs. Interaction StudiesInteraction studies are crucial for understanding how (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline binds to biological macromolecules. Techniques such as spectroscopy and molecular modeling help elucidate the mechanism of action and facilitate the design of more potent derivatives by understanding binding affinities and selectivity. Comparison with Similar Compounds
Research Findings and Future DirectionsResearch on (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline is ongoing, with a focus on its potential therapeutic applications. The use of quantitative structure-activity relationship (QSAR) models can help predict biological activity based on structural features, allowing for the design of more effective derivatives. |
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CAS No. | 1283519-36-7 | |||||||||||||||
Product Name | (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline | |||||||||||||||
Molecular Formula | C17H19ClN2 | |||||||||||||||
Molecular Weight | 286.8 g/mol | |||||||||||||||
IUPAC Name | 2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline | |||||||||||||||
Standard InChI | InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+ | |||||||||||||||
Standard InChIKey | GAUYAIRYIQZTQJ-SNAWJCMRSA-N | |||||||||||||||
Isomeric SMILES | CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N | |||||||||||||||
SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N | |||||||||||||||
Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N | |||||||||||||||
PubChem Compound | 17872135 | |||||||||||||||
Last Modified | Apr 15 2024 |
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